2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are often used in the synthesis of pharmaceuticals and dyes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl chloride group) would all influence its properties .Scientific Research Applications
Photophysical Properties and Computational Investigations
- Research on new rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, including 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline, has been conducted. These complexes have been characterized by various techniques, including luminescence, and the effect of the organic ligand on optical properties and electronic structure was investigated through DFT and time-dependent DFT calculations (Albertino et al., 2007).
Reactivity and Solvolysis Studies
- A study focused on the lithium chloride-induced solvolysis of chloro(ligand-C, N) triphenylphosphinepalladium(II) complexes, including 8-methylquinoline, in acetic acid solvent. This research provides insights into the reactivity patterns and process mechanisms (Ryabov, 1984).
Optoelectronic and Nonlinear Properties
- A detailed study of hydroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, was conducted to understand their structural, electronic, optical, and charge transport properties. The research employed DFT and time-dependent DFT for geometry optimization and analysis of quantum chemical insights (Irfan et al., 2020).
Structural and Spectroscopic Analysis
- Novel compounds like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one have been synthesized and analyzed using X-ray crystallography and DFT methods. These studies provide insights into molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis (Fatma et al., 2017).
Fluorescence Derivatization in Chromatography
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been found to be a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. The study provides insights into its reactivity with various alcohols and the potential for producing corresponding fluorescent esters (Yoshida et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-3-2-4-13-14(17(19)21)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBOCOXRXINQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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